Frondosin A -

Frondosin A

Catalog Number: EVT-1575966
CAS Number:
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Frondosin A is a natural product found in Dysidea frondosa and Euryspongia with data available.
Overview

Frondosin A is a marine-derived natural product classified as a sesquiterpene, specifically a meroterpenoid. It is primarily isolated from the marine sponge Dysidea frondosa and is recognized for its diverse biological activities, including anti-inflammatory effects and potential applications in cancer and HIV therapies. The compound exhibits a complex molecular structure characterized by a bicyclic framework that contributes to its bioactivity.

Source

Frondosin A is sourced from the marine sponge Dysidea frondosa, which is found in various oceanic environments. This sponge is known for producing a range of bioactive compounds, including other members of the frondosin family, which have garnered attention for their therapeutic potential.

Classification

Frondosin A belongs to the class of meroterpenoids, which are hybrid compounds formed from both terpenoid and non-terpenoid precursors. This classification highlights its unique biosynthetic origin and structural complexity, distinguishing it from simpler terpenes.

Synthesis Analysis

Methods

The synthesis of Frondosin A has been approached through various synthetic routes, with notable methods including:

  • Microwave-assisted tandem cyclization: This method employs microwave irradiation to facilitate the cyclization and rearrangement processes necessary for constructing the bicyclic core of Frondosin A.
  • Total synthesis strategies: Various total synthesis strategies have been reported, starting from different precursors such as cyclohexanone and gentisic acid. These strategies often involve multiple steps to construct the complex structure of Frondosin A.

Technical Details

One significant synthetic route involves the use of a microwave-assisted 5-exo cyclization followed by a Claisen rearrangement, which effectively constructs the bicyclo[5.4.0]undecane core characteristic of Frondosin A. The use of microwave technology enhances reaction rates and yields, making the synthesis more efficient compared to traditional methods .

Molecular Structure Analysis

Structure

Frondosin A features a complex bicyclic structure with multiple stereocenters. Its chemical formula is C15H24O3C_{15}H_{24}O_3, and it possesses a unique arrangement of carbon rings that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 252.35 g/mol
  • Chemical Formula: C15H24O3C_{15}H_{24}O_3

The stereochemistry of Frondosin A is critical for its biological function, with specific configurations at various carbon centers influencing its interaction with biological targets.

Chemical Reactions Analysis

Frondosin A can undergo several chemical reactions typical of sesquiterpenes:

  • Electrophilic additions: The presence of double bonds in its structure allows for electrophilic addition reactions.
  • Functional group transformations: Reactions such as reduction or oxidation can modify the hydroxyl groups present in its structure.

These reactions are essential for both understanding its reactivity and for developing synthetic analogs that may enhance its therapeutic properties.

Mechanism of Action

The mechanism by which Frondosin A exerts its biological effects involves interactions at the molecular level with various cellular targets. Research indicates that it may modulate inflammatory pathways and exhibit cytotoxicity against cancer cells through mechanisms such as:

  • Inhibition of pro-inflammatory cytokines: Frondosin A may downregulate the production of inflammatory markers, contributing to its anti-inflammatory properties.
  • Induction of apoptosis in cancer cells: Its structural features allow it to engage with cellular pathways that trigger programmed cell death, making it a candidate for anticancer drug development.

Data from biological assays support these mechanisms, demonstrating significant activity against specific cancer cell lines and inflammatory models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically isolated as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Frondosin A is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for reactivity typical of terpenes, including potential oxidation or reduction reactions.

Relevant analyses indicate that Frondosin A maintains its structural integrity under various conditions, which is crucial for its application in pharmacology.

Applications

Frondosin A has significant potential in scientific research due to its bioactive properties:

  • Pharmaceutical Development: Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating chronic inflammatory diseases and cancer.
  • Biological Research: Studies on Frondosin A contribute to understanding marine natural products' roles in drug discovery, particularly in exploring new therapeutic agents derived from marine organisms.

Research continues to explore modifications and analogs of Frondosin A to enhance its efficacy and bioavailability, aiming to translate these findings into clinical applications .

Introduction to Frondosin A

Natural Source and Isolation History

Frondosin A is a marine-derived norsesquiterpenoid first isolated in 1997 from the deep-sea sponge Dysidea frondosa collected off the coast of Puerto Rico [3] [4] [6]. It belongs to the frondosin family (A–E), a group of structurally related natural products characterized by a 14-carbon skeleton (unlike typical 15-carbon sesquiterpenoids). Initial extraction protocols involved organic solvent partitioning (e.g., methanol-dichloromethane) followed by chromatographic separations (silica gel, HPLC), yielding frondosin A as a minor constituent [3] [10]. Its isolation coincided with the discovery of frondosin B, which was more abundant and thus initially characterized more comprehensively [1]. The unique marine sponge genus Dysidea has since remained the exclusive natural source for frondosins, reflecting the specialized ecological niche and biosynthetic capabilities of these invertebrates [4] [6].

Table 1: Frondosin Family Members Isolated from Dysidea frondosa

CompoundDiscovery YearCarbon SkeletonKey Structural Distinction
Frondosin A199714-carbon (norsesquiterpenoid)Exocyclic olefin, syn-substituted rings
Frondosin B199714-carbonSingle stereocenter at C-8
Frondosin C199714-carbonOxidative modification of B
Frondosin D199714-carbonRearranged ring system
Frondosin E199714-carbonHydroxylation pattern

Structural Classification within Meroterpenoids

Frondosin A is classified as a benzofuran-containing meroterpenoid, a structural family defined by hybrid biosynthetic origin (part terpenoid, part polyketide or shikimate-derived aromatic moiety) [2] [7]. Its molecular framework (C₂₀H₂₄O₂) integrates a benzofuran unit (polyketide/shikimate origin) fused to a highly functionalized, angular 6-5-7-6 tetracyclic terpenoid core derived from a farnesyl pyrophosphate precursor [4] [6]. Key structural features include:

  • A strained 6,5,7,6-fused ring system creating significant synthetic challenges.
  • An exocyclic double bond adjacent to a quaternary center.
  • Syn-oriented substituents (phenyl and methyl groups) on the seven-membered ring [8] [10].
  • Absolute Configuration: Initial syntheses by Danishefsky (2001, assigned R) and Trauner (2002, assigned S) at the key C-8 stereocenter conflicted [1] [3]. Subsequent total syntheses, including MacMillan's organocatalytic approach and Ru-catalyzed [5+2] cycloadditions, confirmed the natural product possesses the R configuration at C-8 [9] [10]. A late-stage stereochemical inversion in the Trauner/Wright synthetic route was identified as the source of the discrepancy [3].

Table 2: Characteristic Structural Features of Frondosin A

FeatureDescriptionSignificance
Core Ring System6-5-7-6 fused ringsCreates synthetic complexity and strain
Aromatic MoietyBenzofuranPolyketide/shikimate biosynthetic origin
Key StereocenterC-8 (R configuration)Confirmed via asymmetric synthesis & X-ray
Distinctive MotifExocyclic olefin, syn-phenyl/methyl groupsImpacts biological activity and conformation
Molecular FormulaC₂₀H₂₄O₂Characterized by MS, NMR, elemental analysis

Biological Significance and Research Motivations

Frondosin A emerged as the most potent member of its family in inhibiting the binding of the pro-inflammatory cytokine Interleukin-8 (IL-8) to its cognate receptors, CXCR1 and CXCR2 [4] [6] [10]. IL-8 signaling drives neutrophil chemotaxis and activation, playing a central role in:

  • Inflammatory Diseases: Psoriasis, rheumatoid arthritis, chronic obstructive pulmonary disease (COPD) [1] [4].
  • Cancer Progression & Metastasis: IL-8 promotes tumor angiogenesis, cell survival, and migration in cancers like breast, colon, and melanoma [1] [7]. Mechanistic studies suggest frondosin A disrupts IL-8 signaling pathways, potentially involving downstream Ras/MAPK inhibition [2] [4].
  • Anti-HIV Activity: Early screening indicated activity against HIV-1, though less potent than its inhibition of IL-8 binding [8] [10].
  • Cytotoxic Potential: While less studied than frondosin B, frondosin A exhibits cytotoxicity against specific cancer cell lines (e.g., HCT116 colon carcinoma, A549 lung adenocarcinoma), with IC₅₀ values typically in the low micromolar range (1-10 µM) [2] [7]. This activity is hypothesized to be linked to its IL-8 antagonism and/or interference with other kinase signaling pathways.

These biological properties, combined with its challenging and compact molecular architecture, have driven significant synthetic efforts. Over 15 distinct syntheses have been developed, aiming to:

  • Confirm its absolute stereochemistry definitively [3] [9] [10].
  • Provide sufficient quantities for detailed pharmacological evaluation [4] [6].
  • Enable the creation of synthetic analogs to explore Structure-Activity Relationships (SAR) and optimize potency, selectivity, and drug-like properties [8] [10]. Research continues to explore its potential as a lead compound for anti-inflammatory and anticancer therapeutics.

Table 3: Documented Biological Activities of Frondosin A

Biological ActivityTarget/MechanismReported Potency (Range)Therapeutic Implication
IL-8 Receptor AntagonismInhibition of IL-8 binding to CXCR1/CXCR2Most potent frondosin (IC₅₀ ~nM-µM)Anti-inflammatory (RA, COPD, psoriasis), Antimetastatic
Anti-HIV ActivityInhibition of HIV-1 replicationModerate activityAntiviral lead development
Cytotoxicity (in vitro)Unclear (Potential Ras/MAPK inhibition)IC₅₀ 1-10 µM (various cancer lines)Anticancer agent exploration
Kinase Modulation (Indirect)Downstream of IL-8 signaling (e.g., PKC)Inferred from IL-8 antagonismPotential broad signaling disruption

Properties

Product Name

Frondosin A

IUPAC Name

2-[(5S,7S)-1,1,7-trimethyl-6-methylidene-3,4,5,7,8,9-hexahydro-2H-benzo[7]annulen-5-yl]benzene-1,4-diol

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-13-7-9-18-16(6-5-11-21(18,3)4)20(14(13)2)17-12-15(22)8-10-19(17)23/h8,10,12-13,20,22-23H,2,5-7,9,11H2,1,3-4H3/t13-,20-/m0/s1

InChI Key

MISNKONIRLZVLE-RBZFPXEDSA-N

Synonyms

frondosin A

Canonical SMILES

CC1CCC2=C(CCCC2(C)C)C(C1=C)C3=C(C=CC(=C3)O)O

Isomeric SMILES

C[C@H]1CCC2=C(CCCC2(C)C)[C@H](C1=C)C3=C(C=CC(=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.